

An In-depth Technical Guide to the Structure and Stereochemistry of (-)-Verbenene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Verbenene

Cat. No.: B13429258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Verbenene, a bicyclic monoterpene, is a chiral molecule of significant interest in various fields of chemical research. This technical guide provides a comprehensive overview of the structure and stereochemistry of **(-)-Verbenene**, including its chemical identity, key physicochemical properties, and detailed stereochemical configuration. This document also outlines an experimental protocol for a plausible synthetic route and presents available spectroscopic data for its characterization. A logical diagram illustrating the stereochemical relationships of related compounds is also provided to aid in the understanding of its chiral nature.

Chemical Identity and Physicochemical Properties

(-)-Verbenene is a naturally occurring bicyclic monoterpene. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄	[NIST, PubChem]
Molecular Weight	134.22 g/mol	[NIST, PubChem]
IUPAC Name	(1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene	[PubChem]
CAS Registry Number	4080-46-0	[NIST, PubChem]
Appearance	Colorless to pale yellow liquid (estimated)	[The Good Scents Company]
Boiling Point	162-164 °C at 760 mmHg	[The Good Scents Company]
Solubility	Insoluble in water; soluble in alcohol and most organic solvents.	[The Good Scents Company, Wikipedia]

Stereochemistry of (-)-Verbenene

The stereochemistry of **(-)-Verbenene** is defined by the spatial arrangement of atoms at its two chiral centers. The levorotatory nature of this enantiomer, indicated by the "(-)" prefix, corresponds to a specific absolute configuration.

Absolute Configuration

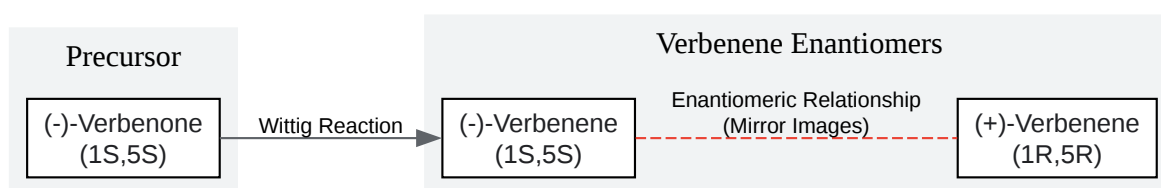
The absolute configuration of the chiral centers in **(-)-Verbenene** is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The two stereocenters are located at the bridgehead carbons of the bicyclo[3.1.1]heptane ring system. Based on its relationship to (-)-Verbenone, which has a known (1S,5S) configuration, and the stereochemically defined IUPAC name, the absolute configuration of **(-)-Verbenene** is (1S,5S).^[1]

The IUPAC Standard InChI for the enantiomer that includes the stereochemical information consistent with **(-)-Verbenene** is InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m0/s1.^[2] The /t8-,9- and /m0 components of this string define the specific stereochemical arrangement of the molecule.

Enantiomers and Related Stereoisomers

(-)-Verbenene is one of two enantiomers of Verbenene. Its mirror image, which is non-superimposable, is **(+)-Verbenene**, with the opposite (1R,5R) configuration. These enantiomers exhibit identical physical properties except for the direction in which they rotate plane-polarized light.

The stereochemical relationships between **(-)-Verbenene**, its enantiomer, and its precursor **(-)-Verbenone** are crucial for understanding its synthesis and biological activity.



[Click to download full resolution via product page](#)

Stereochemical relationship of **(-)-Verbenene**.

Synthesis of (-)-Verbenene

A common and effective method for the synthesis of alkenes from ketones is the Wittig reaction.[3][4] This makes it a suitable method for the preparation of **(-)-Verbenene** from its corresponding ketone, **(-)-Verbenone**.

Proposed Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of **(-)-Verbenene** from **(-)-Verbenone** using methylenetriphenylphosphorane as the Wittig reagent.

Materials:

- **(-)-Verbenone**
- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexane

- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether
- Hexane
- Silica gel for column chromatography

Procedure:

- Preparation of the Wittig Reagent (Ylide):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of n-butyllithium in hexane dropwise to the suspension with vigorous stirring.
 - Allow the resulting deep red or orange solution of the ylide to warm to room temperature and stir for 1 hour.
- Wittig Reaction:
 - Cool the ylide solution back to 0 °C.
 - Dissolve (-)-Verbenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether.
 - Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
 - Filter the solution and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure **(-)-Verbenene**.

Spectroscopic Data

The characterization of **(-)-Verbenene** relies on various spectroscopic techniques. Below is a summary of expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, high-resolution NMR dataset for **(-)-Verbenene** is not readily available in the searched literature, the expected chemical shifts can be inferred from the structure and data for similar compounds.

Expected ^1H NMR Chemical Shifts:

- Vinyl Protons: Signals for the exocyclic methylene protons ($=\text{CH}_2$) are expected in the region of 4.5-5.5 ppm. The protons on the endocyclic double bond would appear in a similar or slightly downfield region.
- Allylic Protons: Protons on carbons adjacent to the double bonds would resonate in the range of 2.0-2.5 ppm.
- Alkyl Protons: The bridgehead protons and other aliphatic protons would appear between 1.0 and 2.0 ppm.

- **Methyl Protons:** The gem-dimethyl groups on the bicyclic ring would likely show two distinct singlets in the range of 0.8-1.3 ppm.

Expected ^{13}C NMR Chemical Shifts:

- **Alkene Carbons:** The carbons of the double bonds are expected to appear in the downfield region of the spectrum, typically between 100 and 150 ppm.
- **Aliphatic Carbons:** The sp^3 hybridized carbons of the bicyclic ring system would be found in the upfield region, generally between 20 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Verbenene** would be characterized by the following absorption bands:

Functional Group	Wavenumber (cm^{-1})	Intensity
=C-H stretch (sp^2)	3010-3095	Medium
C-H stretch (sp^3)	2850-2960	Strong
C=C stretch (alkene)	1640-1680	Medium to Weak
C-H bend (alkene)	890-990	Strong

The C=C stretching vibration for the exocyclic methylene group is a key characteristic feature.
[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, **(-)-Verbenene** would exhibit a specific retention time on a given column. The mass spectrum would show a molecular ion peak (M^+) at $m/z = 134$. The fragmentation pattern would be characteristic of a bicyclic monoterpene, with major fragments arising from the loss of methyl ($m/z = 119$) and other alkyl groups, as well as rearrangements of the bicyclic core.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conclusion

(-)-Verbenene is a chiral molecule with a defined (1S,5S) absolute configuration. Its structure and stereochemistry can be unambiguously determined through a combination of spectroscopic methods and by understanding its relationship to stereochemically defined precursors like (-)-Verbenone. The Wittig reaction provides a viable synthetic route for its preparation. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study and application of this and related chiral monoterpenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. community.wvu.edu [community.wvu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. whitman.edu [whitman.edu]
- 13. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of (-)-Verbenene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13429258#verbenene-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com